Trimethyl(1-phenyl-2-propenyl)silane
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Overview
Description
Trimethyl(1-phenyl-2-propenyl)silane is an organosilicon compound with the molecular formula C12H18Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(1-phenyl-2-propenyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of phenylpropyne with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound often employs similar hydrosilylation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1-phenyl-2-propenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions typically involve the cleavage of the silicon-carbon bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different organic groups.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(1-phenyl-2-propenyl)silane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use in developing new pharmaceuticals.
Industry: It is employed in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(1-phenyl-2-propenyl)silane involves its ability to form stable carbon-silicon bonds. This stability is crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The silicon atom can participate in radical substitution mechanisms, which are fundamental in forming complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the propenyl group.
Phenylethynyltrimethylsilane: Contains an ethynyl group instead of a propenyl group.
Trimethylsilane: A simpler compound with only trimethyl groups attached to silicon.
Uniqueness
Trimethyl(1-phenyl-2-propenyl)silane is unique due to the presence of both phenyl and propenyl groups, which confer distinct reactivity and stability. This combination allows for a broader range of applications in synthesis and material science compared to its simpler counterparts .
Properties
Molecular Formula |
C12H18Si |
---|---|
Molecular Weight |
190.36 g/mol |
IUPAC Name |
trimethyl(1-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C12H18Si/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI Key |
MQRQMJAUZZDRMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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